Cas no 874360-12-0 ([1,2,4]Triazolo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, monohydrochloride)
![[1,2,4]Triazolo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, monohydrochloride structure](https://ja.kuujia.com/scimg/cas/874360-12-0x500.png)
[1,2,4]Triazolo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, monohydrochloride 化学的及び物理的性質
名前と識別子
-
- [1,2,4]Triazolo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, monohydrochloride
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride
-
- インチ: 1S/C5H8N4.ClH/c1-2-9-5(3-6-1)7-4-8-9;/h4,6H,1-3H2;1H
- InChIKey: WGZYSQZUUCMDSA-UHFFFAOYSA-N
- SMILES: C12=NC=NN1CCNC2.[H]Cl
[1,2,4]Triazolo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, monohydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A440150-1g |
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride |
874360-12-0 | 97% | 1g |
$208.0 | 2024-04-16 | |
Alichem | A099001205-25g |
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride |
874360-12-0 | 97% | 25g |
$2484.36 | 2023-08-31 | |
Alichem | A099001205-5g |
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride |
874360-12-0 | 97% | 5g |
$828.12 | 2023-08-31 | |
Alichem | A099001205-10g |
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride |
874360-12-0 | 97% | 10g |
$1254.24 | 2023-08-31 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD753653-1g |
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride |
874360-12-0 | 97% | 1g |
¥1484.0 | 2024-04-17 |
[1,2,4]Triazolo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, monohydrochloride 関連文献
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
3. Back matter
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
[1,2,4]Triazolo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, monohydrochlorideに関する追加情報
[1,2,4]Triazolo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, monohydrochloride (CAS No. 874360-12-0): A Comprehensive Overview
[1,2,4]Triazolo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, monohydrochloride (CAS No. 874360-12-0) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities and structural versatility.
The chemical structure of [1,2,4]Triazolo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, monohydrochloride consists of a fused ring system with a triazole and pyrazine moiety. The presence of the monohydrochloride salt form enhances its solubility and stability in aqueous environments, making it suitable for various pharmaceutical formulations. The tetrahydro substitution further contributes to its pharmacological profile by modulating its interaction with biological targets.
In recent years, extensive research has been conducted to explore the biological activities of this compound. Studies have shown that [1,2,4]Triazolo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, monohydrochloride exhibits potent antiproliferative and anti-inflammatory properties. These activities are attributed to its ability to interact with specific cellular targets such as kinases and transcription factors. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound effectively inhibits the activity of certain kinases involved in cancer cell proliferation.
Beyond its antiproliferative effects, [1,2,4]Triazolo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, monohydrochloride has also shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California found that this compound can protect neuronal cells from oxidative stress and apoptosis by modulating key signaling pathways. These findings suggest that it may have potential as a neuroprotective agent in conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of [1,2,4]Triazolo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, monohydrochloride have also been extensively studied. Preclinical data indicate that it has favorable absorption and distribution profiles when administered orally or intravenously. The compound is rapidly absorbed from the gastrointestinal tract and achieves therapeutic concentrations in target tissues within a few hours. Additionally, it has a moderate half-life and is metabolized primarily by the liver through cytochrome P450 enzymes.
In terms of safety and toxicity, preclinical studies have shown that [1,2,4]Triazolo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, monohydrochloride is generally well-tolerated at therapeutic doses. However, higher doses may lead to mild side effects such as gastrointestinal discomfort and transient elevations in liver enzymes. These findings underscore the importance of dose optimization in clinical trials to ensure both efficacy and safety.
The clinical development of [1,2,4]Triazolo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, monohydrochloride is currently underway. Several phase I and II clinical trials are evaluating its safety and efficacy in various indications such as cancer and neurodegenerative diseases. Early results from these trials have been promising and have provided valuable insights into its potential therapeutic applications.
In conclusion,[1,2,4]Triazolo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, monohydrochloride (CAS No. 874360-12-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new aspects of its pharmacological profile and clinical potential.
874360-12-0 ([1,2,4]Triazolo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, monohydrochloride) Related Products
- 23060-72-2(1-(2-chloroethyl)-1H-Indole)
- 2228613-38-3(tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate)
- 1797889-71-4(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide)
- 2228279-88-5(2-methyl-4-(1-methylcyclohexyl)butan-2-amine)
- 1396861-76-9(N-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}quinoline-2-carboxamide)
- 1246822-09-2(2-bromo-4,5-dichlorobenzene-1-sulfonamide)
- 1803761-42-3(2-Bromo-6-(2-oxopropyl)benzaldehyde)
- 12068-61-0(nickel diarsenide)
- 2549038-70-0(3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine)
- 383136-01-4(1-(4-Methyl-1,3-thiazol-2-yl)-1h-pyrrole-2-carbaldehyde)
